molecular formula C12H11FN2O2S B255619 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide CAS No. 1136813-84-7

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide

Cat. No.: B255619
CAS No.: 1136813-84-7
M. Wt: 266.29 g/mol
InChI Key: QPRYMOBGMZPONZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide can be compared with other similar compounds, such as:

    2-Fluoro-N-(2-pyridyl)benzenesulfonamide: Lacks the methyl group on the pyridine ring.

    2-Fluoro-N-(6-chloro-2-pyridyl)benzenesulfonamide: Contains a chlorine atom instead of a methyl group.

    2-Fluoro-N-(6-methyl-3-pyridyl)benzenesulfonamide: The position of the methyl group is different.

These compounds share similar chemical structures but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-9-5-4-8-12(14-9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRYMOBGMZPONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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